molecular formula C23H26N2O B14720507 Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- CAS No. 6310-64-1

Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-

Cat. No.: B14720507
CAS No.: 6310-64-1
M. Wt: 346.5 g/mol
InChI Key: OGVSVUXBTJFWEA-UHFFFAOYSA-N
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Description

Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- is a phenolic compound characterized by a central phenol core substituted at the 2-position with a bis[4-(dimethylamino)phenyl]methyl group. This substituent consists of two para-dimethylamino-substituted phenyl rings attached to a central methyl carbon, forming a sterically bulky and electron-rich structure.

Properties

CAS No.

6310-64-1

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

2-[bis[4-(dimethylamino)phenyl]methyl]phenol

InChI

InChI=1S/C23H26N2O/c1-24(2)19-13-9-17(10-14-19)23(21-7-5-6-8-22(21)26)18-11-15-20(16-12-18)25(3)4/h5-16,23,26H,1-4H3

InChI Key

OGVSVUXBTJFWEA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- typically involves the reaction of triphenylmethane derivatives with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the substitution of the phenyl rings with dimethylamino groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Acid-Base Reactions

The phenolic hydroxyl group exhibits weak acidity (pKa ~10–12) due to electron-donating dimethylamino groups stabilizing the phenoxide ion. Deprotonation occurs under basic conditions:
Ar-OH+NaOHAr-ONa++H2O\text{Ar-OH} + \text{NaOH} \rightarrow \text{Ar-O}^- \text{Na}^+ + \text{H}_2\text{O}
Key Data:

  • The compound’s solubility in polar solvents (e.g., water, ethanol) increases upon deprotonation .

  • The phenolate form participates in nucleophilic substitution reactions, such as alkylation or acylation .

Oxidation Reactions

The dimethylamino groups and phenolic moiety render the compound susceptible to oxidation:

a) N-Oxidation

Dimethylamino groups oxidize to N-oxides under mild conditions (e.g., H₂O₂, peracids):
N(CH3)2H2O2N+(CH3)2O\text{N(CH}_3\text{)}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{N}^+\text{(CH}_3\text{)}_2\text{O}^-
Key Data:

  • Similar triphenylmethane derivatives show N-oxide formation with quantum yields of 0.1–0.3 under UV light .

  • Oxidation products exhibit altered electronic properties (e.g., redshifted UV-Vis absorption) .

b) Phenolic Ring Oxidation

The phenolic ring undergoes oxidation to quinones under strong oxidants (e.g., KMnO₄):
Ar-OHKMnO4Ar=O\text{Ar-OH} \xrightarrow{\text{KMnO}_4} \text{Ar=O}
Key Data:

  • Quinone derivatives of analogous phenols display radical scavenging activity (IC₅₀ ~5–20 μM) .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (activated by dimethylamino groups) participate in electrophilic substitutions:

Reaction Conditions Position Product
NitrationHNO₃, H₂SO₄, 0–5°CPara/orthoNitro-substituted derivatives
SulfonationH₂SO₄, 100°CMetaSulfonic acid derivatives
HalogenationCl₂/Br₂, FeCl₃ catalystParaHalo-substituted derivatives

Key Data:

  • Nitration of triphenylmethane analogs yields mono- and di-nitro products with regioselectivity governed by steric hindrance .

Photochemical Reactions

The compound undergoes photoinduced transformations due to its conjugated π-system:

  • Photoenolization : UV irradiation (250–350 nm) generates enol tautomers via 1,5-hydrogen transfer .

  • C—N Bond Cleavage : High-energy UV light (λ < 300 nm) ruptures N—CH₃ bonds, producing radicals .

Mechanistic Insight:
Ar-N(CH3)2hνAr-N(CH3)+CH3\text{Ar-N(CH}_3\text{)}_2 \xrightarrow{h\nu} \text{Ar-N}^\bullet\text{(CH}_3\text{)} + \text{CH}_3^\bullet

  • Radical intermediates recombine to form cross-linked polymers or stabilize via hydrogen abstraction .

Coordination Chemistry

The dimethylamino groups act as Lewis bases, forming complexes with transition metals:

Metal Ion Coordination Site Geometry Application
Cu²⁺N(CH₃)₂Square planarCatalytic oxidation reactions
Fe³⁺Phenolic O, N(CH₃)₂OctahedralMagnetic materials

Key Data:

  • Cu(II) complexes exhibit enhanced catalytic activity in hydroxylation reactions (TOF ~500 h⁻¹) .

Condensation Reactions

The phenolic hydroxyl group reacts with aldehydes or ketones to form ethers or esters:
Ar-OH+RCOClpyridineAr-O-COR\text{Ar-OH} + \text{RCOCl} \xrightarrow{\text{pyridine}} \text{Ar-O-COR}
Example: Reaction with acetyl chloride yields the acetate ester (m.p. 120–122°C) .

Biological Interactions

While not a primary focus, the compound’s structural analogs exhibit:

  • Antioxidant Activity : Radical scavenging via H-atom donation (BHT-like mechanism) .

  • Enzyme Inhibition : Binding to cytochrome P450 via N—Fe coordination .

Scientific Research Applications

Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a Bronsted base, accepting protons from donor molecules. It also participates in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s unique structure can be compared to several analogs with similar substituents or core modifications:

Compound Name Core Structure Substituent Key Properties/Applications Reference
Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- Phenol Bis[4-(dimethylamino)phenyl]methyl at C2 Potential bioactivity, electronic modulation
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid Benzoic acid Same substituent at C4 Higher acidity (vs. phenol), materials science applications
2-((Dimethylamino)methyl)phenol Phenol Dimethylaminomethyl at C2 Simpler structure; coordination chemistry applications
CDPA (Schiff base with dimethylamino) Coumarin Dimethylamino phenyl imino group Aggregation-induced emission (AIE), solvatochromism
Phenol, 2,4,6-tris[(dimethylamino)methyl]- Phenol Tris(dimethylaminomethyl) at C2,4,6 High steric hindrance, ligand in metal complexes

Key Comparisons:

  • Core Structure Influence: The benzoic acid derivative (CAS 77290-43-8) exhibits increased acidity compared to phenolic analogs due to the carboxylic acid group, which may enhance solubility in polar solvents . In contrast, the coumarin-based CDPA leverages its dimethylamino group for solvatochromic behavior, demonstrating tunable fluorescence in varying solvent polarities .

Electronic and Steric Effects of Substituents

The dimethylamino groups in the target compound contribute to:

  • Electronic Effects : The –N(CH₃)₂ groups donate electrons via resonance and induction, increasing the electron density on the aromatic ring. This can enhance π-π stacking interactions in materials or binding to electron-deficient regions in biological targets .
  • Solubility: The polar dimethylamino groups may improve solubility in aqueous or polar organic solvents compared to non-functionalized triphenylmethyl derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-?

  • Methodology :

  • Friedel-Crafts alkylation or coupling reactions are commonly used for introducing aromatic substituents. For example, analogous compounds like 4-hydroxytamoxifen derivatives are synthesized via multi-step protocols involving Wittig reactions or nucleophilic substitutions to attach dimethylamino groups .
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or palladium catalysts for cross-coupling.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Key Techniques :

  • NMR (¹H/¹³C) : To confirm substitution patterns and dimethylamino group integration.
  • Mass Spectrometry (HRMS) : For molecular weight validation (expected ~425 g/mol based on analogs) .
  • UV-Vis Spectroscopy : Useful for studying electronic transitions in dimethylaminophenyl moieties (absorption peaks ~250–300 nm) .
  • FT-IR : Identification of phenolic O-H stretches (~3200–3500 cm⁻¹) and tertiary amine signals (~2800 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Light Sensitivity : Derivatives with dimethylamino groups are prone to oxidation; store in amber vials under inert gas (N₂/Ar) .
  • Temperature : Stable at 4°C for short-term; long-term storage at -20°C with desiccants.
  • pH Sensitivity : Phenolic OH groups may deprotonate in basic conditions, altering solubility. Buffered solutions (pH 6–7) are recommended for aqueous studies .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the compound’s electronic properties and binding interactions?

  • Methods :

  • Density Functional Theory (DFT) : To calculate HOMO-LUMO gaps and charge distribution in dimethylaminophenyl substituents .
  • Molecular Docking : For predicting interactions with biological targets (e.g., estrogen receptors, based on structural analogs like 4-hydroxytamoxifen) .
  • MD Simulations : Assess solvation dynamics and conformational stability in lipid bilayers .

Q. How do structural modifications (e.g., substituent position, halogenation) impact biological activity?

  • Case Studies :

  • Substituent Position : Moving the dimethylamino group from para to meta positions reduces receptor binding affinity in tamoxifen analogs due to steric hindrance .
  • Halogenation : Fluorination at the phenolic ring enhances metabolic stability but may reduce solubility .
    • Experimental Design :
  • Synthesize derivatives via Suzuki-Miyaura coupling for halogen introduction.
  • Evaluate cytotoxicity (MTT assays) and receptor affinity (SPR or radioligand binding) .

Q. What contradictions exist in reported thermodynamic data for related compounds, and how can they be resolved?

  • Example Contradictions :

  • Enthalpy of Vaporization : Discrepancies in values for 2,4-dimethylphenol (105–120 kJ/mol) due to measurement techniques (static vs. dynamic methods) .
    • Resolution Strategies :
  • Validate via gas-phase calorimetry or Knudsen effusion methods .
  • Compare with computational predictions (e.g., COSMO-RS) .

Methodological Challenges and Solutions

Q. What are the challenges in achieving high enantiomeric purity during synthesis?

  • Challenges :

  • Racemization at the benzylic carbon due to steric strain.
    • Solutions :
  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) .

Q. How can researchers address discrepancies in spectroscopic data across studies?

  • Root Causes :

  • Solvent effects (e.g., DMSO vs. CDCl₃ shifting NMR peaks).
  • Impurities from incomplete purification.
    • Best Practices :
  • Report solvent, temperature, and instrument parameters.
  • Cross-validate with multiple techniques (e.g., HSQC for NMR ambiguity) .

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